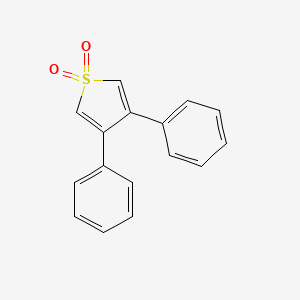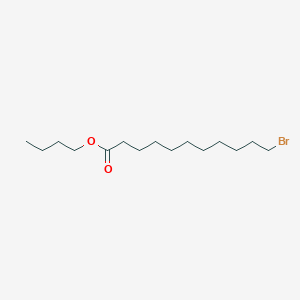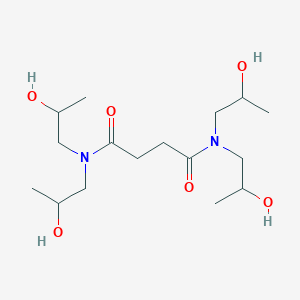
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is a chemical compound with a complex structure, characterized by the presence of multiple hydroxypropyl groups attached to a butanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide typically involves the reaction of butanediamide with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The raw materials are fed into the reactor, and the product is continuously collected, purified, and tested for quality assurance.
化学反応の分析
Types of Reactions
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
科学的研究の応用
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a drug delivery agent or in the formulation of pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of N1,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups facilitate binding to various enzymes and receptors, modulating their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability and function.
類似化合物との比較
Similar Compounds
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-aminoethyl)butanediamide: Similar structure but with aminoethyl groups instead of hydroxypropyl groups.
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-methylpropyl)butanediamide: Contains methylpropyl groups, leading to different chemical properties.
Uniqueness
N~1~,N~1~,N~4~,N~4~-Tetrakis(2-hydroxypropyl)butanediamide is unique due to the presence of hydroxypropyl groups, which impart specific chemical reactivity and solubility characteristics. These properties make it particularly useful in applications requiring precise control over molecular interactions and solubility.
特性
CAS番号 |
57843-52-4 |
|---|---|
分子式 |
C16H32N2O6 |
分子量 |
348.43 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(2-hydroxypropyl)butanediamide |
InChI |
InChI=1S/C16H32N2O6/c1-11(19)7-17(8-12(2)20)15(23)5-6-16(24)18(9-13(3)21)10-14(4)22/h11-14,19-22H,5-10H2,1-4H3 |
InChIキー |
KQVXZRKBTOCSGY-UHFFFAOYSA-N |
正規SMILES |
CC(CN(CC(C)O)C(=O)CCC(=O)N(CC(C)O)CC(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14628496.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14628499.png)
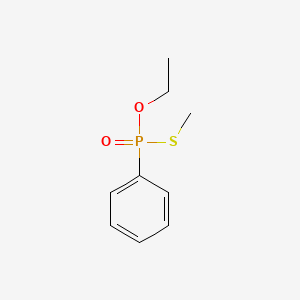

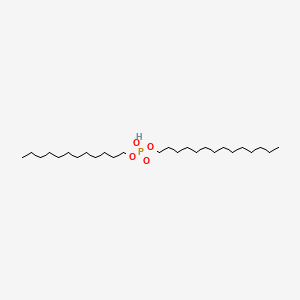
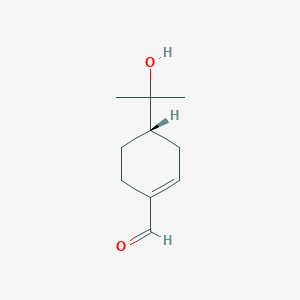
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

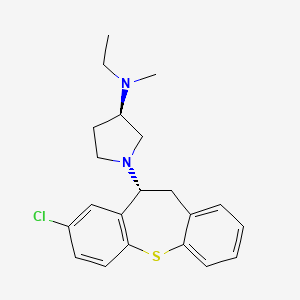
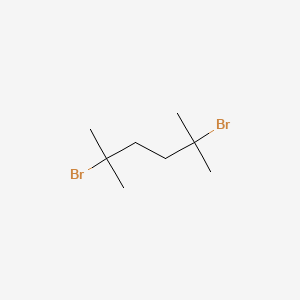
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
